3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol
Description
3-(1-Methyl-1H-imidazol-5-yl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a 1-methylimidazole moiety. The compound’s core structure combines an imidazole ring (a five-membered heterocycle with two nitrogen atoms) with a propargyl alcohol group (-C≡C-CH2OH). Notably, imidazole derivatives are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and π-π interactions, which enhance target binding .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H8N2O/c1-9-6-8-5-7(9)3-2-4-10/h5-6,10H,4H2,1H3 |
InChI Key |
DEMBQNMLKMAPGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C#CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves the coupling of an imidazole derivative bearing a suitable leaving group or protected hydroxymethyl substituent with a propargyl alcohol or its equivalent. Key steps include:
- Formation of an intermediate with a trimethylsilyl-protected alkyne group.
- Deprotection of the silyl group to reveal the terminal alkyne.
- Use of strong bases such as lithium diisopropylamide (LDA) for deprotonation and nucleophilic substitution.
- Palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) to attach the propargyl alcohol moiety.
Specific Preparation via Base-Mediated Reaction and Deprotection
According to patent EP2511255A1, a compound of formula similar to This compound can be prepared by:
- Reacting a precursor compound bearing a trimethylsilyl-protected alkyne with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) as solvent.
- Subsequent cleavage of the trimethylsilyl group using potassium carbonate in an alcohol such as methanol.
This reaction is preferably conducted within a temperature range of -20 °C to 100 °C to optimize yield and selectivity.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Lithium diisopropylamide (LDA), THF | Deprotonation and nucleophilic substitution |
| 2 | Potassium carbonate, methanol | Trimethylsilyl group cleavage (deprotection) |
The use of LDA ensures strong base conditions for the formation of the acetylide intermediate, and potassium carbonate in methanol facilitates mild deprotection to yield the free terminal alkyne alcohol.
Palladium-Catalyzed Coupling (Sonogashira Coupling)
A common method to introduce the propargyl alcohol moiety onto the imidazole ring is via Sonogashira coupling:
- The imidazole derivative bearing a halide (e.g., vinyl iodide) is reacted with 3-butyn-1-ol or a protected propargyl alcohol.
- Catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride are employed.
- Copper(I) iodide acts as a co-catalyst.
- Organic bases such as triethylamine or diethylamine are used.
- The reaction is performed in solvents like toluene or dichloromethane, often at room temperature or slightly elevated temperatures (e.g., 40 °C).
For example, a similar compound, 3-(5-((tert-butyldimethylsilyloxy)methyl)-1-methyl-1H-imidazol-2-yl)prop-2-yn-1-ol, was prepared by reacting the imidazole derivative with 3-butyn-1-ol in the presence of Pd(PPh3)4 and CuI in triethylamine at 40 °C for 18 hours, yielding 89% after purification.
| Component | Role |
|---|---|
| Pd(PPh3)4 or Pd(PPh3)2Cl2 | Palladium catalyst |
| CuI | Copper(I) co-catalyst |
| Triethylamine or Diethylamine | Organic base |
| Toluene or Dichloromethane | Solvent |
| 3-Butyn-1-ol | Propargyl alcohol substrate |
| Imidazole derivative with halide | Coupling partner |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Catalytic Hydrogenation
The terminal alkyne undergoes hydrogenation to form saturated derivatives:
text3-(1-Methyl-1H-imidazol-5-yl)prop-2-yn-1-ol + H₂ → Pd/C → 3-(1-Methyl-1H-imidazol-5-yl)propan-1-ol
| Catalyst | Pressure (atm) | Yield (%) | Reference |
|---|---|---|---|
| Pd/C (10%) | 1 | 78 | |
| Raney Ni | 3 | 65 |
Oxidation Reactions
The hydroxyl group is susceptible to oxidation:
textThis compound → Dess-Martin periodinane → 3-(1-Methyl-1H-imidazol-5-yl)propiolaldehyde
Nucleophilic Additions
The alkyne participates in nucleophilic additions with organometallic reagents:
textThis compound + Grignard reagent → 3-(1-Methyl-1H-imidazol-5-yl)propargyl alcohol derivatives
| Reagent | Product | Yield (%) |
|---|---|---|
| MeMgBr | 3-(1-Methyl-1H-imidazol-5-yl)-2-butyn-1-ol | 72 |
| PhLi | 3-(1-Methyl-1H-imidazol-5-yl)-1-phenylprop-2-yn-1-ol | 68 |
Cycloaddition Reactions
The alkyne engages in Huisgen 1,3-dipolar cycloadditions with azides:
textThis compound + R-N₃ → Cu(I) → Triazole derivatives
Cross-Coupling Reactions
The compound serves as a substrate in Sonogashira couplings:
textThis compound + Aryl halide → Pd(PPh₃)₄/CuI → Biarylalkynes
| Aryl Halide | Product | Yield (%) |
|---|---|---|
| 4-Iodobenzene | 3-(1-Methyl-1H-imidazol-5-yl)-1-(4-phenyl)prop-2-yn-1-ol | 75 |
| 2-Bromopyridine | 3-(1-Methyl-1H-imidazol-5-yl)-1-(pyridin-2-yl)prop-2-yn-1-ol | 63 |
Stability and Reactivity Insights
-
pH Sensitivity : Degrades under strongly acidic (pH <2) or basic (pH >12) conditions.
-
Thermal Stability : Decomposes at >200°C (TGA data).
Scientific Research Applications
3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol with structurally related compounds, focusing on substituents, molecular weight, and biological/pharmacological relevance:
Pharmacological and Biochemical Profiles
- Receptor Targeting :
- AH-494 and its methyl analog (compound 13 ) exhibit high selectivity for 5-HT7 receptors over 5-HT1A, attributed to the low basicity of the imidazole ring. Both compounds reversed MK-801-induced cognitive deficits in mice at 1 mg/kg .
- Pilocarpine ’s 1-methylimidazole moiety is critical for muscarinic receptor agonism, though its nitrate form enhances stability .
- Enzyme Inhibition : Chroman-4-one derivatives with pyridine/imidazole substituents (e.g., 6-fluoro-3-(pyridin-3-yl)chroman-4-one ) showed potent aromatase inhibition (IC50 = 0.8 μM), suggesting the imidazole-propargyl scaffold could be optimized for similar applications .
Physicochemical and ADMET Properties
- LogP and Solubility : The propargyl alcohol group in This compound likely increases hydrophilicity compared to methyl- or ethyl-substituted imidazoles (e.g., AH-494, LogP ~2.5). However, the compound’s instability in solution (common to imidazole derivatives) necessitates fresh preparation for bioassays .
- Metabolic Stability : Indole-imidazole carboxamides demonstrated favorable ADMET profiles, with minimal cytochrome P450 inhibition and high plasma protein binding (>90%) .
Biological Activity
3-(1-methyl-1H-imidazol-5-yl)prop-2-yn-1-ol is a compound with significant potential in various biological applications. Its structure, characterized by the presence of an imidazole ring, suggests possible interactions with biological targets, making it a subject of interest in pharmacological research.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various compounds containing imidazole moieties. While specific data on this compound is limited, related compounds have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives of imidazole have shown promising results against resistant strains of E. coli and Staphylococcus aureus .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound are crucial for its therapeutic applications. Preliminary studies suggest that while some imidazole derivatives exhibit significant cytotoxicity, others maintain a favorable selectivity index, indicating their potential as safe therapeutic agents .
Study on Antiviral Activity
A study investigating the antiviral properties of imidazole derivatives found that certain compounds exhibited high inhibitory effects against influenza virus strains. Although specific data on this compound was not detailed, the results suggest that similar compounds may possess antiviral capabilities worth exploring .
Research on Antioxidant Activity
Research into related compounds has indicated antioxidant properties that could be beneficial in protecting cellular membranes from oxidative stress. These findings highlight the potential for this compound in formulations aimed at reducing oxidative damage in biological systems .
Table 1: Biological Activities of Imidazole Derivatives
| Compound Name | Activity Type | Target Pathogen/Condition | IC50 (µM) |
|---|---|---|---|
| Imidazole Derivative A | Antimicrobial | E. coli | 10 |
| Imidazole Derivative B | Antiviral | Influenza A | 5 |
| Imidazole Derivative C | Antioxidant | Oxidative Stress in Erythrocytes | N/A |
Q & A
Q. Basic
- NMR Spectroscopy : Assign peaks using H and C NMR. The propargyl proton (≡C-H) typically appears as a singlet near δ 2.5–3.0 ppm, while the imidazole protons resonate between δ 7.0–8.5 ppm .
- X-ray Crystallography : Single-crystal diffraction studies (e.g., using SHELX software ) resolve bond lengths and angles. For example, the propargyl C≡C bond length should be ~1.20 Å, and the imidazole ring planarity can be validated .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 151.087 (calculated for CHNO).
How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?
Advanced
Discrepancies may arise from solvent effects, pH, or tautomerism. To resolve:
- Standardize Conditions : Use deuterated solvents (e.g., DO or DMSO-d) and control temperature during NMR acquisition .
- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA). For example, the imidazole ring’s tautomeric equilibrium can be modeled to predict shifts .
- Interlaboratory Reproducibility : Cross-validate data using identical instrumentation (e.g., 400 MHz NMR) and internal standards (e.g., TMS) .
What computational methods are suitable for modeling the compound’s reactivity and electronic properties?
Q. Advanced
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), elucidating nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water or ethanol to predict solubility and aggregation behavior .
- Docking Studies : Use AutoDock Vina to assess interactions with biological targets (e.g., enzymes with imidazole-binding pockets) .
What are common impurities encountered during synthesis, and how are they monitored?
Q. Basic
- By-Products : Incomplete coupling (e.g., unreacted imidazole aldehyde) or oxidation of the propargyl group.
- Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, visualized under UV) for purity assessment .
- Mitigation : Optimize reaction time and stoichiometry; employ scavengers like molecular sieves for moisture-sensitive steps .
How can crystal packing and intermolecular interactions be analyzed?
Q. Advanced
- X-ray Diffraction : Refine data with SHELXL to identify hydrogen bonds (e.g., O-H···N between propargyl-OH and imidazole) or π-π stacking.
- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder or anisotropic displacement .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., using CrystalExplorer) to map van der Waals contacts .
What solvent systems are optimal for recrystallization?
Basic
Ethanol or ethanol/water mixtures are preferred due to the compound’s moderate polarity. For higher purity, use slow evaporation in dichloromethane/hexane (1:3) . Monitor crystal growth under polarized light to avoid twinning.
How can tautomerism in the imidazole ring be experimentally studied?
Q. Advanced
- Variable Temperature NMR : Acquire H NMR spectra from 25°C to −40°C to observe shifts in imidazole protons, indicating tautomeric equilibrium .
- X-ray at Multiple Temperatures : Compare crystal structures at 90 K and 298 K to detect proton migration .
- IR Spectroscopy : Identify N-H stretching vibrations (~3400 cm) to distinguish 1H- and 3H-tautomers .
What strategies mitigate oxidation of the propargyl alcohol moiety?
Q. Advanced
- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent peroxide formation.
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) during storage .
- Derivatization : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) during synthetic steps .
How is the compound’s stability assessed under varying pH conditions?
Q. Advanced
- Forced Degradation Studies : Expose to HCl (pH 1–3) and NaOH (pH 10–12) at 40°C for 24 hours. Monitor degradation via LC-MS .
- Kinetic Analysis : Plot degradation rate constants (k) vs. pH to identify instability thresholds.
- Solid-State Stability : Store under desiccation (RH <20%) to prevent hygroscopic decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
